
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDMP is a proline derivative that has been extensively studied for its ability to inhibit the activity of enzymes such as proteases and esterases.
Mécanisme D'action
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide acts as a transition state analog, mimicking the structure of the transition state of the enzyme-catalyzed reaction. It forms a covalent bond with the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme-inhibiting properties, it has been shown to have anti-inflammatory and analgesic effects. 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for enzymes, making it a potent inhibitor. However, 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has some limitations, including its potential toxicity and its specificity for certain enzymes. It may also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has potential applications in various fields of research, including drug discovery, enzymology, and neurobiology. Future research could focus on developing more potent and specific inhibitors based on the structure of 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide. It could also investigate the potential of 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide as a therapeutic agent for neurodegenerative diseases. Additionally, research could explore the use of 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide as a tool for studying enzyme function and activity.
Méthodes De Synthèse
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide can be synthesized using a variety of methods, including the reaction of proline with benzoyl chloride and 2,5-dimethyl aniline. The resulting product can be purified using chromatography techniques such as column chromatography or HPLC. Another method involves the reaction of proline with benzoyl isocyanate and 2,5-dimethyl aniline.
Applications De Recherche Scientifique
1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has been widely used in scientific research for its ability to inhibit the activity of various enzymes. It has been shown to be a potent inhibitor of chymotrypsin, trypsin, and elastase, which are enzymes involved in the digestion of proteins. 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. This property makes 1-benzoyl-N-(2,5-dimethylphenyl)prolinamide a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzoyl-N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-11-15(2)17(13-14)21-19(23)18-9-6-12-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUXMFOELFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

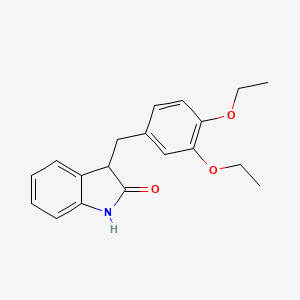
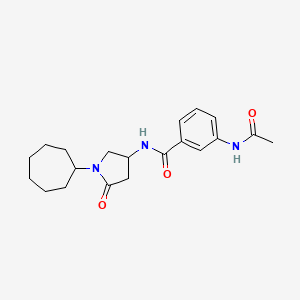
![5-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6068946.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
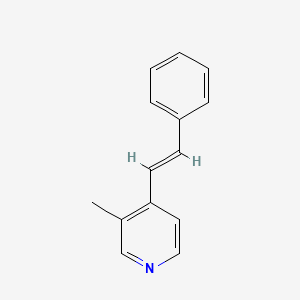
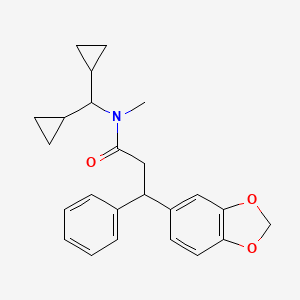
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6068984.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B6068989.png)
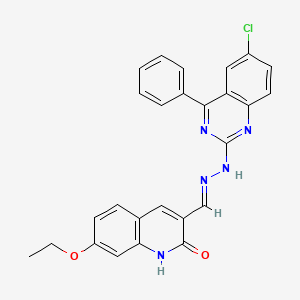
![3-({4-[(3,5-dichloro-2-hydroxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B6068999.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-thienylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6069001.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6069005.png)
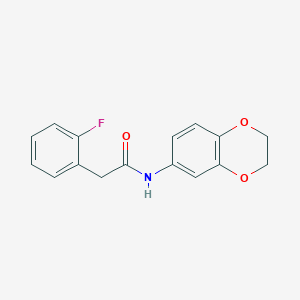
![1-(2,3-dimethylphenyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069018.png)